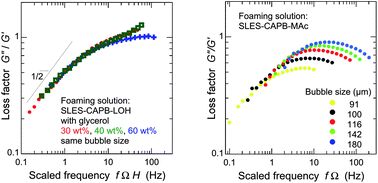The coupling between foam viscoelasticity and interfacial rheology
Soft Matter Pub Date: 2012-11-19 DOI: 10.1039/C2SM26644J
Abstract
We study the impact of interfacial  previously predicted as a generic consequence of topological disorder and observed for foams with mobile or moderately rigid interfaces. Our experiments demonstrate that the relaxations slow down as the bubble size or the foaming liquid viscosity increases. We show under which conditions, depending on the interfacial rigidity, the loss factor G′′/G′ can be collapsed on master curves by applying a scale factor to the frequency. The dependence of this scale factor on the bubble size and viscosity constitutes a robust criterion helping to identify the dominant dissipation mechanism.
previously predicted as a generic consequence of topological disorder and observed for foams with mobile or moderately rigid interfaces. Our experiments demonstrate that the relaxations slow down as the bubble size or the foaming liquid viscosity increases. We show under which conditions, depending on the interfacial rigidity, the loss factor G′′/G′ can be collapsed on master curves by applying a scale factor to the frequency. The dependence of this scale factor on the bubble size and viscosity constitutes a robust criterion helping to identify the dominant dissipation mechanism.


Recommended Literature
- [1] Power generation from chemically cleaned coals: do environmental benefits of firing cleaner coal outweigh environmental burden of cleaning?†
- [2] A sensitive and selective DNAzyme-based flow cytometric method for detecting Pb2+ ions†
- [3] Multi-channel photodissociation and XUV-induced charge transfer dynamics in strong-field-ionized methyl iodide studied with time-resolved recoil-frame covariance imaging†
- [4] Field induced single ion magnet behavior in CoII complexes in a distorted square pyramidal geometry†
- [5] Transport parameters of LiCl and LiBr in aqueous mixtures with organic solvents of moderate to low permittivities
- [6] High performance hybrid carbon fillers/binary–polymer nanocomposites with remarkably enhanced positive temperature coefficient effect of resistance
- [7] Zwitteration of dextran: a facile route to integrate antifouling, switchability and optical transparency into natural polymers†
- [8] Contents list
- [9] Effect of composition gradient on domain structure and piezoelectric properties in Mn-doped KNN single crystals†
- [10] Correction: A dual stimuli responsive fluorescent probe carrier from a double hydrophilic block copolymer capped with β-cyclodextrin










